molecular formula C9H7BrN2O2S B1382005 Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate CAS No. 1206907-38-1

Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate

Número de catálogo: B1382005
Número CAS: 1206907-38-1
Peso molecular: 287.14 g/mol
Clave InChI: ICWOLCSNJJNKMP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate (referred to hereafter as the bromo derivative) is a heterocyclic compound with a fused thienopyridine core. Its structure features a bromine atom at the 6-position, a methyl ester at the 2-position, and an amino group at the 3-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of antitumor agents via cross-coupling reactions such as Sonogashira, Suzuki, and Buchwald-Hartwig couplings . Its biological activity is highly dependent on modifications at the 6-position, making it a focal point for comparison with structurally similar analogs.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a thieno[3,2-b]pyridine precursor, followed by the introduction of an amino group through nucleophilic substitution. The final step involves esterification to form the methyl ester. Reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine substituent can be reduced to form hydrogenated derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide or alkyl halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the bromine atom can produce a variety of substituted thieno[3,2-b]pyridine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Antitumor Potential

Research has demonstrated that methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate and its derivatives exhibit significant antitumor activity.

  • Case Study 1 : In vitro studies indicated that certain derivatives inhibited the growth of triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) with minimal effects on non-tumorigenic cells. The most effective derivative showed a GI50 concentration of 13 μM, indicating its potential for selective cytotoxicity against tumor cells .
  • Case Study 2 : Another study focused on the evaluation of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates against various human tumor cell lines. The para-methoxyphenyl and ortho/para-aminophenyl derivatives were particularly promising, showing alterations in cell cycle distribution and induction of apoptosis in the NCI-H460 cell line .

Table 1: Antitumor Activity of Selected Derivatives

CompoundCell LineGI50 (μM)Mechanism of Action
Compound 1MDA-MB-23113Induces apoptosis and cell cycle arrest
Compound 2NCI-H46010Alters cell cycle distribution
Compound 3MCF-715Induces apoptosis

Table 2: Synthesis Methods and Yields

Synthesis MethodStarting MaterialYield (%)
Suzuki-MiyauraMethyl 3-bromothieno[3,2-b]pyridine80
Sonogashira Coupling(Hetero)arylacetylenes75

Mecanismo De Acción

The mechanism of action of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes such as proliferation, apoptosis, and signal transduction. The presence of the amino and bromine substituents can enhance its binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects at the 6-Position

The 6-position of the thieno[3,2-b]pyridine scaffold is critical for modulating biological activity. Below is a comparison of substituents and their impacts:

Substituent Compound Class Synthetic Route Key Findings Reference
Bromine Bromo derivative Sonogashira/Suzuki coupling Serves as a precursor for further derivatization; moderate activity in initial screens.
(Hetero)arylethynyl Methyl 3-amino-6-[(hetero)arylethynyl] Sonogashira coupling para-Methoxyphenyl and aminophenyl derivatives show potent growth inhibition (GI50: 1–3 µM).
(Hetero)arylamino Methyl 3-amino-6-[(hetero)arylamino] Buchwald-Hartwig coupling Compound III (aryl amino) exhibits GI50 of 1 µM against MCF-7 and NCI-H460 cells.
Methoxy-substituted aryl Di(hetero)arylethers Ullmann-type coupling VIa (ortho-methoxy) and VIb (meta-methoxy) show GI50: 1–2.5 µM; low toxicity in normal cells.
Quinoline 6-Quinoline derivatives Suzuki coupling High hepatotoxicity (GI50: 3.3 µM in PLP1 cells); unsuitable for further development.

Key Observations :

  • Electron-donating groups (e.g., methoxy, amino) enhance antitumor activity but require careful positioning to minimize toxicity.
  • Bulky substituents (e.g., quinoline) increase hepatotoxicity, limiting therapeutic utility .
  • Ethynyl-linked aryl groups improve selectivity, with para-substituted derivatives outperforming ortho/meta analogs .

Key Insights :

  • The bromo derivative serves as a precursor but requires functionalization for optimal activity.
  • Amino-substituted derivatives (e.g., 2f) exhibit superior potency and safety profiles, particularly against hepatocellular carcinoma (HCC) .
  • Methoxy-substituted compounds (VIa, VIb) show broad-spectrum activity with minimal off-target effects .

Mechanism of Action

  • Cell Cycle Arrest : Derivatives like 2f induce G2/M phase arrest in HepG2 cells, suggesting interference with mitosis .
  • Apoptosis Induction: The ortho-aminophenyl ethynyl derivative triggers apoptosis in NCI-H460 cells via caspase activation .
  • Toxicity Mechanisms: Quinoline-containing derivatives disrupt mitochondrial function, leading to hepatotoxicity .

Structural Modifications Beyond the 6-Position

Tables and Data Sources :

  • Table 1:
  • Table 2:
  • Mechanisms:

Actividad Biológica

Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound possesses a thieno[3,2-b]pyridine core with amino and bromine substituents. The molecular formula is C9H7BrN2O2SC_9H_7BrN_2O_2S, and it has a molecular weight of approximately 287.13 g/mol. The compound's structure is crucial for its biological activity, influencing its interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Research indicates that this compound may function as an inhibitor of certain kinases involved in cancer cell proliferation and survival pathways. The presence of the amino group enhances binding affinity to these targets, modulating critical cellular processes such as apoptosis and cell cycle progression.

Antitumor Activity

Numerous studies have evaluated the antitumor potential of this compound:

  • In vitro Studies : The compound has demonstrated significant growth inhibition against various human cancer cell lines, including breast adenocarcinoma (MCF-7), melanoma (A375-C5), and non-small cell lung cancer (NCI-H460). For instance, a study reported that derivatives of this compound exhibited GI50 values ranging from 3.5 to 21 μM across different tumor types .
  • Cell Cycle Analysis : Research indicated that treatment with this compound resulted in alterations in cell cycle distribution. Specifically, an increase in the G0/G1 phase and a decrease in the S phase were observed in treated cells .
  • Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells. For example, specific compounds derived from this scaffold led to increased apoptotic markers in NCI-H460 cells .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been investigated for antimicrobial effects. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although further research is needed to elucidate the extent and mechanisms of this activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructureGI50 (μM)Activity
Methyl 3-amino-6-chlorothieno[3,2-b]pyridine-2-carboxylateChloro5.0Antitumor
Methyl 3-amino-6-bromopyrazine-2-carboxylatePyrazine10.0Antitumor
Methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylateBenzo15.0Antitumor

Case Studies

  • Hepatocellular Carcinoma : A study focused on the anti-hepatocellular carcinoma activity using human HepG2 cells revealed that this compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner .
  • Triple-Negative Breast Cancer : In another study involving triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), the compound demonstrated promising antitumor effects with minimal toxicity towards non-tumorigenic cells .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate and its derivatives?

Basic
The compound and its derivatives are synthesized via palladium-catalyzed cross-coupling reactions. A representative route involves:

  • Suzuki-Miyaura coupling : Reacting 6-bromo derivatives with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ as a catalyst, potassium phosphate as a base, and dioxane as the solvent under reflux conditions .
  • Cyclization reactions : Starting from 5-bromo-3-nitropyridine-2-carbonitrile, reacting with ethyl 2-mercaptoacetate in dimethylformamide (DMF) with potassium tert-butoxide to form the thieno[3,2-b]pyridine scaffold .

Key Methodological Considerations :

  • Purification via silica gel chromatography (heptane/ethyl acetate gradients).
  • Characterization using ¹H/¹³C NMR, HRMS, and HPLC (>98% purity validation) .

Q. How is the anti-hepatocellular carcinoma (HCC) activity of this compound evaluated in vitro?

Basic
Anti-HCC activity is assessed using:

  • HepG2 cell lines : Growth inhibition (GI₅₀) is measured via MTT assays, with ellipticine as a positive control.
  • Dose-response profiling : Fourfold serial dilutions (125 µM to 0.03 µM) in DMSO, ensuring final solvent concentrations ≤0.25% to avoid cytotoxicity .

Example Data :

CompoundHepG2 GI₅₀ (µM)PLP1 Hepatotoxicity GI₅₀ (µM)
2f 1.2>125
Ellipticine2.93.3

Advanced Insight :
Compound 2f (methyl 3-amino-6-[(3-aminophenyl)ethynyl] derivative) shows superior selectivity (low hepatotoxicity) due to amino-substituted benzene moieties .

Q. What strategies ensure solvent compatibility in cell-based assays for this compound?

Basic

  • Stock preparation : Dissolve in DMSO (≤25 mg/mL), store at -80°C.
  • Dilution protocol : Freshly prepare working solutions in culture media to maintain DMSO ≤0.25% (v/v). Validate via solvent-only controls to exclude growth artifacts .

Q. How do QSAR models correlate structural features with anti-HCC activity and hepatotoxicity?

Advanced
Quantitative Structure-Activity Relationship (QSAR) studies utilize:

  • 3D-WHIM descriptors : Correlate with anti-HCC activity, emphasizing hydrogen bond donors (e.g., -NH₂ groups) .
  • 3D-GETWAY descriptors : Predict hepatotoxicity, linked to hydrogen bond acceptors (e.g., methoxy or quinoline groups) .

Descriptor Comparison :

Descriptor TypeBiological EndpointKey Structural Feature
3D-WHIMAnti-HCC ActivityAmino groups
3D-GETWAYHepatotoxicityMethoxy/quinoline

Q. How do substituents at the 6-position modulate biological activity and toxicity?

Advanced
Substituent effects are evaluated via Structure-Activity Relationship (SAR) studies:

Substituent TypeAnti-HCC Activity (GI₅₀)Hepatotoxicity Risk
Amino-substituted benzene High (e.g., 1.2 µM for 2f )Low
Methoxy/quinoline ModerateHigh (GI₅₀ < 10 µM)
Thiophene/pyridine LowModerate

Methodological Note :

  • Prioritize amino groups for activity; avoid methoxy or heteroaromatic substituents to minimize toxicity .

Q. What mechanisms underlie the G2/M cell cycle arrest induced by active derivatives?

Advanced
Compound 2f triggers G2/M arrest in HepG2 cells, confirmed via flow cytometry. Proposed mechanisms include:

  • Inhibition of cyclin-dependent kinases (CDKs) or Aurora kinases, disrupting mitotic progression.
  • Downregulation of G2/M checkpoint regulators (e.g., CDC25 phosphatases) .

Experimental Design :

  • Cell cycle analysis via propidium iodide staining.
  • Western blotting for phospho-histone H3 (mitosis marker) .

Q. How are contradictions between anti-HCC efficacy and hepatotoxicity resolved during optimization?

Advanced
Strategies include:

Substituent screening : Replace hepatotoxic groups (e.g., quinoline) with amino-phenyl moieties.

QSAR-guided design : Optimize 3D-WHIM/GETWAY descriptor balance.

In vitro hepatotoxicity assays : Use PLP1 cells to validate safety early in development .

Case Study :
Derivative 2f retained anti-HCC potency while reducing hepatotoxicity 100-fold compared to ellipticine, demonstrating the efficacy of amino-group optimization .

Propiedades

IUPAC Name

methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c1-14-9(13)8-6(11)7-5(15-8)2-4(10)3-12-7/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWOLCSNJJNKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=N2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate
Reactant of Route 3
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate
Reactant of Route 4
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate
Reactant of Route 5
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.